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Benzyloxyacetic acid

Cat. No.: B1267153
CAS No.: 30379-55-6
M. Wt: 166.17 g/mol
InChI Key: GRZHHTYDZVRPIC-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical Sciences

While the discovery of related aromatic carboxylic acids like benzoic acid dates back to the 16th century, benzyloxyacetic acid gained prominence later as a functionalized building block in modern organic synthesis. chemeurope.comwikipedia.org Its significance lies in its role as a versatile precursor for creating more complex molecules. chemimpex.com The presence of both a carboxylic acid and a benzyl (B1604629) ether group allows for a wide range of chemical transformations, including esterification and acylation. chemimpex.comlookchem.com

Historically, its utility was demonstrated in specialized applications such as asymmetric synthesis. For instance, a 1985 study highlighted its use in the alkylation of a chiral n-(benzyloxyacetyl)-trans-2, 5-bis (methoxymethoxymethyl) pyrrolidine for producing α-hydroxy acids. sigmaaldrich.com This showcases its value in creating stereospecific compounds. The development of more practical and efficient synthesis methods, such as the reaction of chloroacetic acid with benzyl alcohol in the presence of potassium hydroxide (B78521), has further cemented its role as a readily accessible and important reagent in chemical research.

Current Research Landscape and Emerging Trends in this compound Studies

The current research landscape for this compound is diverse, with significant activity in pharmaceutical development, advanced organic synthesis, and materials science. chemimpex.com It is frequently used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing potential anti-inflammatory and analgesic drugs. chemimpex.com

A notable trend is the investigation of this compound derivatives for specific therapeutic applications. Research has been conducted on the in vitro activities of its derivatives as potential antisickling agents, which could lead to new treatments for conditions like sickle cell disease. lookchem.comsigmaaldrich.comchemicalbook.com In the field of proteomics, this compound is utilized as a research compound for studying the structure, function, and interactions of proteins. lookchem.comfishersci.comscbt.com

Emerging trends also point towards its use in materials science, where it is being explored for the synthesis of novel polymers, with the aim of enhancing the properties of coatings and adhesives. chemimpex.com Its fundamental role as a building block continues to be exploited for creating complex molecular architectures and chiral compounds through reactions like esterification. lookchem.com

Interdisciplinary Relevance of this compound Research

The applications of this compound extend beyond traditional organic chemistry, demonstrating significant interdisciplinary relevance.

Medicinal Chemistry and Pharmacology: The compound is a key starting material for synthesizing bioactive molecules. chemimpex.com Derivatives have been investigated for their potential as antisickling agents, highlighting a direct link to pharmacology and drug discovery. lookchem.comsigmaaldrich.com

Biochemical Research: It is employed in studies related to enzyme inhibition, which helps researchers to better understand metabolic pathways and develop targeted therapeutic strategies. chemimpex.com

Coordination Chemistry: this compound functions as a ligand in the formation of metal complexes. lookchem.com A specific example is its use in the preparation of the diaquabis(benzyloxyacetato)copper(II) complex, demonstrating its utility in inorganic and coordination chemistry. lookchem.comsigmaaldrich.com

Agricultural Chemistry: The compound is being explored for its potential in creating new herbicides and pesticides, contributing to the development of more effective agricultural practices. chemimpex.com

Table 2: Selected Synthetic Applications of this compound

Product SynthesizedSynthetic Method/ApplicationSource(s)
Mixed benzyloxyacetic pivalic anhydride (B1165640)Synthesis of anhydrides lookchem.com
Chiral glycolatesEsterification lookchem.com
1,2:4,5-di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetateEsterification lookchem.com
Diaquabis(benzyloxyacetato)copper(II) complexLigand in metal complex preparation lookchem.comsigmaaldrich.com

Established Synthetic Routes to this compound

Reaction of Benzyl Alcohol with Chloroacetic Acid

A primary and well-established method for synthesizing this compound involves the direct reaction of benzyl alcohol with chloroacetic acid. ontosight.airesearchgate.net This synthesis is typically conducted in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chloride ion in chloroacetic acid by the benzyloxy group. ontosight.airesearchgate.net The reaction is a type of Williamson ether synthesis. One described procedure involves reacting benzyl alcohol and chloroacetic acid with powdered potassium hydroxide, offering a safer alternative to other methods. researchgate.net Another variation utilizes sodium hydride in a solvent like tetrahydrofuran (THF) to deprotonate the benzyl alcohol, which then reacts with chloroacetic acid or bromoacetic acid. chembk.com The process generally involves cooling the reaction mixture initially, followed by a period of stirring at room temperature to ensure the completion of the reaction. chembk.com Subsequent workup typically includes acidification to protonate the carboxylate, followed by extraction with an organic solvent. chembk.com

ReactantsBaseSolventKey ConditionsReference
Benzyl alcohol, Chloroacetic acidSodium hydroxide-Nucleophilic substitution ontosight.ai
Benzyl alcohol, Chloroacetic acidPowdered KOH-Safer alternative researchgate.net
Benzyl alcohol, Bromoacetic acidSodium hydrideTetrahydrofuran (THF)Initial cooling, then room temperature chembk.com

Esterification-based Syntheses

Esterification represents another significant pathway toward this compound and its derivatives. This approach can proceed in a few ways. One method involves the initial synthesis of this compound, which is then esterified with an alcohol. For example, this compound can be reacted with N,O-dimethyl hydroxylamine hydrochloride in the presence of carbonyl imidazole and triethylamine to form an intermediate that is subsequently converted to an amide.

Alternatively, an ester of chloroacetic or bromoacetic acid can be reacted with benzyl alcohol in the presence of a strong base. google.com For instance, ethyl bromoacetate can be reacted with the sodium salt of benzyl alcohol, formed by treating benzyl alcohol with aqueous sodium hydroxide and removing the water azeotropically with toluene. google.com This method directly yields an ester of this compound, which can then be hydrolyzed to the desired carboxylic acid if needed. google.com this compound itself is utilized in various esterification reactions to produce more complex molecules, such as chiral glycolates. sigmaaldrich.comchemicalbook.com

Novel and Advanced Synthetic Approaches

Regioselective and Stereoselective Syntheses

Advanced synthetic strategies have been developed to control the regioselectivity and stereoselectivity in reactions involving this compound derivatives. In the synthesis of complex molecules like ceramide analogues, osmium-catalyzed asymmetric dihydroxylation is employed as a key chiral induction step. acs.org This is followed by a regioselective azide substitution at the α-position of α,β-dihydroxyesters, proceeding through a cyclic thionocarbonate intermediate. acs.org

In another example, the synthesis of a tetrasaccharide found on sea urchin egg cell surfaces utilized this compound. nthu.edu.tw The known sialoside was coupled with this compound using PyBOP as a coupling reagent to afford a benzyloxyacetyl-protected product with high yield. nthu.edu.tw Furthermore, the development of chiral auxiliaries, such as N-(benzyloxyacetyl)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, allows for highly effective asymmetric synthesis of α-hydroxy acids through alkylation. chemsrc.com These methods highlight the importance of controlling the three-dimensional arrangement of atoms, which is crucial for the biological activity of many complex molecules. acs.orgnthu.edu.tw

TechniqueApplicationKey FeatureReference
Osmium-catalyzed asymmetric dihydroxylationSynthesis of ceramide analoguesChiral induction acs.org
PyBOP couplingSynthesis of a protected tetrasaccharideHigh yield coupling of this compound nthu.edu.tw
Chiral auxiliaryAsymmetric synthesis of α-hydroxy acidsHigh enantioselectivity chemsrc.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. imist.mawjpmr.com Green chemistry aims to reduce waste, avoid hazardous substances, and improve energy efficiency. wjpmr.com For reactions related to this compound, this can involve using less toxic solvents and reagents. imist.maepitomejournals.com For example, some greener approaches advocate for solvent-free conditions or the use of water as a solvent when possible. imist.ma While specific green synthesis protocols for this compound are not extensively detailed in the provided results, the broader principles of green chemistry are being applied to similar organic syntheses. wjpmr.comepitomejournals.com This includes replacing hazardous reagents with greener alternatives and designing reactions that are more atom-economical. imist.mawjpmr.com The move towards biocatalysis, using enzymes to carry out reactions, also represents a significant green chemistry approach that can enhance selectivity and reduce environmental impact. mdpi.com

Catalytic Asymmetric Induction in this compound Synthesis

Catalytic asymmetric induction is a powerful tool for creating chiral molecules, and it has been applied in syntheses involving derivatives related to this compound. Chiral vanadyl methoxide complexes have been used as catalysts in the asymmetric 1,2-oxytrifluoromethylation of styrenes, where 3-hydroxy-quinazolinones served as radical trapping agents. nih.gov The choice of catalyst and solvent was found to systematically affect the asymmetric induction, with certain vanadyl complexes providing high enantioselectivity. nih.gov

Furthermore, the development of vaulted biaryl ligands like VANOL and VAPOL has led to the creation of effective catalysts for various asymmetric reactions, including aziridination. rsc.org While not directly synthesizing this compound, these catalytic systems showcase the advanced strategies available for controlling stereochemistry in complex organic transformations, which can be applied to the synthesis of chiral derivatives of this compound. acs.orgrsc.org The ability to induce chirality through catalysis is a significant advancement, minimizing the need for chiral auxiliaries and stoichiometric chiral reagents.

Synthesis of this compound Derivatives

The reactivity of the carboxyl group and the manipulability of the benzyl ether make this compound a valuable starting material for complex molecular architectures. ruifuchemical.com

Mixed Benzyloxyacetic Pivalic Anhydride

Mixed anhydrides are highly reactive acylating agents and are particularly useful in peptide synthesis and other esterification reactions. The synthesis of mixed benzyloxyacetic pivalic anhydride is a key transformation of this compound. sigmaaldrich.comlookchem.com This is typically achieved by reacting this compound with pivaloyl chloride in the presence of a tertiary amine base, such as triethylamine or pyridine. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the mixed anhydride. This derivative serves as an activated form of this compound, facilitating its coupling with alcohols or amines under mild conditions.

Chiral Glycolates and 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranos-3-yl Benzyloxyacetate

The esterification of this compound with chiral alcohols is a direct route to synthesizing chiral glycolate derivatives. sigmaaldrich.comlookchem.com A notable example is the synthesis of 1,2:4,5-Di-O-isopropylidene-β-D-fructopyranos-3-yl benzyloxyacetate. sigmaaldrich.comlookchem.com The synthesis involves two main stages: the preparation of the chiral alcohol and the subsequent esterification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B1267153 Benzyloxyacetic acid CAS No. 30379-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylmethoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZHHTYDZVRPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952720
Record name (Benzyloxy)acetic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30379-55-6
Record name Benzyloxyacetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 30379-55-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Benzyloxy)acetic acid
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Esterification:the Chiral Alcohol is then Esterified with Benzyloxyacetic Acid.sigmaaldrich.comlookchem.comthis Reaction is Typically Carried out Using a Coupling Agent Like Dicyclohexylcarbodiimide Dcc with a Catalytic Amount of 4 Dimethylaminopyridine Dmap , or by First Converting Benzyloxyacetic Acid to Its More Reactive Acid Chloride or Mixed Anhydride Form.acs.orgthis Method Provides Access to Complex Chiral Molecules That Are Valuable Intermediates in the Synthesis of Natural Products and Pharmaceuticals.

Challenges and Future Directions in this compound Synthesis Research

Despite its utility, the synthesis of this compound and its derivatives is not without challenges. These difficulties primarily revolve around reaction control, purification, and the need for more efficient and environmentally benign synthetic routes.

Current Challenges:

One of the significant challenges lies in the selective oxidation of the primary alcohol in precursor molecules without causing unwanted side reactions. For example, the synthesis starting from 2-benzyloxyethanol can be complicated by over-oxidation, leading to the formation of undesired byproducts. tuwien.at Another common synthetic route involves the reaction of 2-bromoacetic acid with benzyl alcohol. tuwien.at A major issue in the synthesis and subsequent purification of this compound is the cleavage of the benzyl ether bond, which results in the formation of benzoic acid as a persistent and difficult-to-separate impurity. tuwien.at This side reaction diminishes the yield and complicates the isolation of the pure target compound.

Furthermore, many synthetic procedures require time-consuming and atom-inefficient protection and deprotection steps, along with elaborate intermediate purification protocols, which are not ideal for large-scale production. tuwien.at The use of stoichiometric reagents and the generation of waste products are additional drawbacks of current methods.

Table 2: Challenges in this compound Synthesis

Challenge Description Impact
Side Reactions Over-oxidation and carbon chain cleavage during synthesis. tuwien.at Formation of impurities like benzoic acid, which are difficult to separate. tuwien.at
Purification Difficulty in separating the desired product from structurally similar byproducts. tuwien.at Reduced yields and increased processing costs.
Inefficient Protocols Multi-step procedures involving protection/deprotection and extensive purification. tuwien.at Increased time, resource consumption, and waste generation. tuwien.at

Future Directions:

Future research in the synthesis of this compound is focused on overcoming these challenges by developing more selective, efficient, and sustainable methodologies. A key area of interest is the development of novel catalytic systems that can achieve selective oxidation under milder conditions, thereby minimizing byproduct formation.

Bio-inspired strategies and biocatalysis are emerging as promising avenues. The use of whole-cell biocatalysts or isolated enzymes could offer highly selective and efficient pathways to this compound and its derivatives, circumventing the need for traditional protection/deprotection schemes and reducing waste. tuwien.at

Advanced Spectroscopic and Analytical Characterization in Benzyloxyacetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of benzyloxyacetic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular framework can be assembled. caltech.eduescholarship.orgasm.org In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (-CH₂-Ph), and the α-methylene protons (-O-CH₂-COOH) are observed with specific chemical shifts and coupling patterns. nih.govthermofisher.com Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two methylene groups, and the distinct carbons of the phenyl ring. nih.govspectrabase.com

Proton (¹H) Typical Chemical Shift (ppm) Carbon (¹³C) Typical Chemical Shift (ppm)
Phenyl (C₆H₅)~7.3Carbonyl (C=O)~174
Benzyl CH₂~4.6Phenyl C1 (quaternary)~136
Methylene (α to COOH)~4.1Phenyl CH~128
Carboxylic Acid OHVariable, broadBenzyl CH₂~73
Methylene (α to COOH)~67
Note: Chemical shifts are approximate and can vary based on solvent and concentration. carlroth.com

Beyond simple structural analysis, specialized NMR techniques are employed to study the binding of this compound derivatives to macromolecular targets, such as proteins. Saturation Transfer Difference (STD)-NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful ligand-based NMR methods used in drug discovery to screen for binding and map interaction epitopes. researchgate.netnih.govunimelb.edu.au

In a notable application, these techniques were used to investigate inhibitors of the bacterial deacetylase LpxC, where this compound formed the core scaffold of the inhibitor. nih.govacs.orguni-halle.de

Saturation Transfer Difference (STD)-NMR: This experiment identifies which parts of a ligand are in close contact with a receptor protein. glycopedia.eu It works by selectively saturating a broad region of the protein's proton signals with radiofrequency pulses. This saturation is transferred via spin diffusion to the protons of a ligand molecule that is bound to the protein. researchgate.netglycopedia.eu When the ligand dissociates, it carries this "memory" of saturation with it. glycopedia.eu By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, a "difference" spectrum is obtained. glycopedia.eu This STD spectrum exclusively shows signals from the ligand protons that received saturation, meaning those that were in close proximity to the protein surface. nih.gov The relative intensities of the signals in the STD spectrum reveal the ligand's binding epitope. researchgate.net In the study of LpxC inhibitors, STD-NMR was used to confirm the binding of fragment molecules to an LpxC-inhibitor complex, where the inhibitor was a benzyloxyacetohydroxamic acid derivative. nih.govacs.org

WaterLOGSY: This experiment also detects ligand binding but operates on a different principle, leveraging the nuclear Overhauser effect (NOE) from bulk water molecules to the ligand via the protein. unimelb.edu.auunipd.it Magnetization is transferred from irradiated water molecules to the protein. If a ligand is bound to the protein, this magnetization is further transferred to the ligand. Upon dissociation, the ligand carries this information into the bulk solution. unimelb.edu.au In the resulting spectrum, compounds that bind to the target protein typically show positive NOE signals, while non-binding compounds show negative signals. unimelb.edu.au This method is particularly effective for screening weakly binding ligands. unimelb.edu.au Alongside STD-NMR, WaterLOGSY experiments were crucial in the fragment screening process against the LpxC-benzyloxyacetohydroxamic acid complex to identify hits. nih.govacs.org

To further refine the understanding of binding, especially in fragment-based screening, NMR-Interligand Nuclear Overhauser Effect (ILOE) experiments are conducted. The NOE is a phenomenon where the spin polarization of one nucleus affects another if they are close in space (typically within 5 Å), a process that is independent of chemical bonds. wikipedia.orgyoutube.com

In the context of the LpxC inhibitor research, once fragments were identified as binders to the LpxC-benzyloxyacetohydroxamic acid complex, ILOE experiments (often in the form of a 2D NOESY experiment) were performed. nih.govacs.org The purpose was to detect NOEs between the protons of the primary ligand (the this compound derivative) and the protons of the fragment ligand. nih.govacs.orgnih.gov The observation of such an interligand NOE provides direct evidence that the two ligands bind in close proximity to each other within the protein's binding site. nih.gov This information was vital for the subsequent step of chemically linking the fragment to the this compound scaffold to create a more potent inhibitor. nih.govacs.org

Quantitative NMR (qNMR) is an analytical method used to determine the concentration or purity of a substance with high precision and accuracy. fujifilm.comox.ac.uk Unlike many other analytical techniques, qNMR can provide absolute quantification without the need for calibration curves of the analyte, instead relying on a certified internal standard. resolvemass.casigmaaldrich.com

To determine the purity of a this compound sample using qNMR, the following steps would be taken:

An accurate mass of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are weighed and dissolved together in a deuterated solvent. ox.ac.uk

The ¹H NMR spectrum is recorded under specific conditions that ensure uniform signal excitation and complete relaxation of all relevant nuclei, which is critical for accurate integration. ox.ac.uk

The integral areas of a well-resolved signal from this compound and a signal from the internal standard are measured.

The purity of the this compound is calculated using a formula that relates the integrals, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the sample and the standard. ox.ac.uksigmaaldrich.com

This method is highly valued in pharmaceutical analysis for its directness and traceability to SI units via the certified reference material. sigmaaldrich.commdpi.com It can accurately quantify the main component while simultaneously detecting and quantifying impurities in a single experiment. resolvemass.ca

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus frequency (or wavenumber), revealing characteristic peaks for different functional groups. For this compound, the IR spectrum confirms its key structural features. thermofisher.comnih.govvwr.com

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3400-2400 (very broad)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Carbonyl (C=O)Stretching~1730
Aromatic C=CStretching1600-1450
Ether C-O-CStretching~1100

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. tutorchase.com The molecular formula of this compound is C₉H₁₀O₃, corresponding to a molecular weight of approximately 166.17 g/mol . nih.govchemscene.com

In a typical electron ionization (EI) mass spectrum, this compound would first form a molecular ion (M⁺˙) at m/z ≈ 166. This ion is often unstable and breaks down into smaller, more stable fragment ions. libretexts.org The fragmentation pattern provides a molecular fingerprint. researchgate.net Key expected fragmentation pathways for this compound include:

Alpha-cleavage: The most common fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen. For this compound, this would involve the loss of the benzyl radical (•CH₂Ph) or, more favorably, the formation of the very stable benzyl cation or tropylium (B1234903) ion at m/z = 91 . This is often the base peak in the spectrum.

Cleavage of the Carboxylic Acid: Fragmentation can occur adjacent to the carbonyl group, leading to the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgcam.ac.uk

McLafferty Rearrangement: While less direct in this specific structure, rearrangement reactions can also occur.

m/z Identity of Fragment Notes
166[C₉H₁₀O₃]⁺˙Molecular Ion (Parent Ion)
91[C₇H₇]⁺Benzyl or Tropylium Cation (Often Base Peak)
77[C₆H₅]⁺Phenyl Cation
45[COOH]⁺Carboxyl Cation

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. americanpharmaceuticalreview.commdpi.com By analyzing the pattern of diffracted X-rays, researchers can elucidate detailed structural information, including bond lengths, bond angles, and crystal packing. This method is indispensable for understanding the solid-state properties of this compound and its derivatives. researchgate.netdrawellanalytical.com Single-crystal X-ray diffraction (SCXRD), in particular, provides precise coordinates of atoms within the crystal lattice, offering a definitive structural model. rsc.org

The ability of this compound to act as a ligand in the formation of metal-organic complexes has been a subject of significant research. The crystal structures of several mononuclear complexes have been successfully determined using single-crystal X-ray diffraction. researchgate.netscienceopen.com These studies reveal how the benzyloxyacetate ligand coordinates with metal centers to form distinct crystalline architectures. iucr.org

For instance, the reaction of this compound with copper(II) acetate (B1210297) and cobalt(II) diacetate in aqueous solutions yields blue and pink prismatic crystals, respectively. researchgate.netiucr.org X-ray diffraction analysis of these crystals has provided detailed insights into their solid-state structures. iucr.orgnih.gov The crystal structure of this compound has also been determined in a complex with the protein PTP1B, highlighting its interactions in a biological context. rcsb.org

The crystallographic data for two such metal complexes, diaquabis(benzyloxyacetato)copper(II) and diaquabis(benzyloxyacetato)cobalt(II), have been precisely determined and are summarized below.

Table 1: Crystallographic Data for this compound Metal Complexes
Parameter[Cu(C₉H₉O₃)₂(H₂O)₂][Co(C₉H₉O₃)₂(H₂O)₂]
FormulaC₁₈H₂₂CuO₈C₁₈H₂₂CoO₈
Molecular Weight (g/mol)429.91425.29
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)11.8847 (4)11.4968 (1)
b (Å)7.1509 (2)7.1557 (1)
c (Å)11.6564 (5)12.0054 (1)
β (°)110.283 (3)109.708 (1)
Volume (ų)929.21 (6)929.80 (2)
Z (formula units/cell)22
Temperature (K)296 (2)296 (2)
R-factor0.0340.023
Data Source iucr.orgnih.gov scienceopen.comiucr.org

In both the copper(II) and cobalt(II) complexes, the metal ion is situated on an inversion center and is hexacoordinated, meaning it is bonded to six other atoms. researchgate.netscienceopen.com The coordination geometry is described as a distorted octahedron. iucr.orgnih.gov This geometry is defined by four oxygen atoms from the carboxylate groups of two separate benzyloxyacetate ligands and two oxygen atoms from two water molecules. iucr.org

The specific metal-oxygen (M-O) bond lengths provide quantitative insight into the coordination environment.

In the Copper(II) complex, [Cu(C₉H₉O₃)₂(H₂O)₂]: The Cu-O bond lengths to the carboxylate oxygens are 1.9420(14) Å and 2.2922(14) Å, while the bond length to the water oxygen (Cu-Ow) is 2.0157(15) Å. iucr.orgnih.gov

In the Cobalt(II) complex, [Co(C₉H₉O₃)₂(H₂O)₂]: The Co-O bond lengths to the carboxylate oxygens are 2.0487(9) Å and 2.1090(9) Å, and the Co-Ow bond length is 2.0873(9) Å. scienceopen.comiucr.org

In these structures, the benzyloxyacetate ligand demonstrates its versatility by coordinating to the metal centers through its carboxylate group. researchgate.net The arrangement is further stabilized by intermolecular hydrogen bonds and, in the cobalt complex, by π–π stacking interactions between adjacent phenyl rings. scienceopen.comiucr.org

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a powerful and versatile set of techniques used to separate, identify, and quantify the components of a mixture. asccollegekolhar.in These methods are essential in chemical synthesis and analysis for assessing the purity of compounds like this compound and for analyzing complex mixtures containing it. ijnrd.org The fundamental principle involves distributing the mixture components between a stationary phase and a mobile phase. unite.it

For this compound, several chromatographic techniques are applicable for its analysis.

Gas Chromatography (GC): This technique is particularly suitable for volatile and thermally stable compounds. In GC, the mobile phase is a gas, and the stationary phase is a liquid or polymer coated on a solid support within a column. asccollegekolhar.in The purity of commercially available this compound is often determined by GC, with specifications typically requiring a purity of over 97.0%. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography that pumps a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). asccollegekolhar.in It is well-suited for separating non-volatile or thermally sensitive compounds, making it an ideal method for the analysis and purification of this compound and its derivatives in various matrices. rotachrom.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique often used to monitor the progress of a reaction or to quickly check the purity of a sample. unite.it It involves a stationary phase of silica (B1680970) gel or alumina (B75360) coated on a flat plate and a liquid mobile phase. asccollegekolhar.in

These techniques are crucial for ensuring the quality of this compound used in research and for isolating and identifying it in complex reaction mixtures. ijnrd.org

Emerging Spectroscopic Techniques and Their Application in this compound Studies

While traditional spectroscopic methods are well-established, emerging techniques offer new capabilities for probing the molecular structure and properties of compounds like this compound with greater sensitivity and specificity. rroij.com

Raman Spectroscopy and Microscopy: Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a unique "fingerprint." mdpi.com Recent advancements, such as Raman microscopy, allow for spatially resolved chemical analysis, which could be used to study the distribution of this compound within a non-homogeneous sample or to investigate the uniformity of its crystalline forms. rroij.com

Terahertz (THz) Spectroscopy: Operating between the microwave and infrared regions, THz spectroscopy is sensitive to low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonding. rroij.com This non-ionizing technique could be applied to study the polymorphic forms of this compound and its complexes, providing insights into their crystal lattice dynamics.

Hyphenated Spectroscopic Techniques: The combination of chromatography with powerful spectroscopic detectors has revolutionized analytical chemistry. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide both separation and definitive identification of components in a mixture. rroij.com These methods would be invaluable for metabolomic studies or for analyzing the products of reactions involving this compound, offering enhanced separation and structural elucidation capabilities.

In-situ and Operando Spectroscopy: These advanced methods allow for the characterization of materials under real reaction conditions. european-mrs.com For instance, techniques like Attenuated Total Reflection (ATR)-FTIR spectroscopy could be used to monitor the coordination of this compound to a metal center in real-time or to study its behavior at interfaces, providing dynamic information that is inaccessible with conventional measurements. rroij.comeuropean-mrs.com

The application of these emerging techniques holds the potential to deepen the understanding of this compound's chemical behavior, from its solid-state structure to its role in complex chemical and biological systems.

Biological Activities and Pharmacological Applications of Benzyloxyacetic Acid

Investigation of Antisickling Activity of Benzyloxyacetic Acid Derivatives

Derivatives of this compound have been identified as potential antisickling agents, substances that can inhibit the characteristic "sickling" of red blood cells in individuals with sickle cell disease (SCD) nih.gov. SCD is a genetic disorder where abnormal hemoglobin, known as sickle hemoglobin (HbS), polymerizes under low-oxygen conditions. This polymerization causes red blood cells to become rigid and sickle-shaped, leading to a host of complications nih.govfrontiersin.org. The exploration of this compound derivatives is part of a broader effort to find effective agents that can prevent this debilitating process at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies

To optimize the antisickling effects of these compounds, researchers have employed Quantitative Structure-Activity Relationship (QSAR) studies. A Hansch-type QSAR analysis was conducted on a series of 15 this compound derivatives to establish a correlation between their physicochemical properties and their in vitro antisickling activity nih.gov. This study used specific parameters to understand how the chemical structure of the derivatives influences their biological function.

The key physicochemical properties examined were:

Hydrophobicity (π): A measure of how well a substituent dissolves in fats, oils, or lipids.

Electronic effects (σ): Describes the electron-donating or electron-withdrawing nature of a substituent.

Molar Refraction (MR): A measure of the volume occupied by a substituent and its polarizability.

The QSAR study yielded a robust correlation, with a correlation coefficient (r) of 0.894, indicating a strong relationship between the structural properties and the observed antisickling activity. The findings provided crucial insights for designing more potent analogs nih.gov.

Physicochemical ParameterPosition of SubstituentCorrelation with Potency
Hydrophobicity (π)Ortho, Meta, ParaPositive
Electronic (σ)Meta, ParaPositive
Molar Refraction (MR)ParaNegative

This interactive table summarizes the QSAR findings for this compound derivatives as antisickling agents, based on the study by Boll Chim Farm (2000). nih.gov

Mechanism of Action and Biological Pathways

The primary mechanism by which this compound derivatives and related compounds exhibit antisickling activity is by inhibiting the polymerization of deoxygenated sickle hemoglobin (HbS) iomcworld.com. By interfering with this fundamental pathological process, these agents help maintain the normal, flexible shape of red blood cells even under hypoxic conditions.

Further research suggests a dual mechanism of action for some benzyl (B1604629) derivatives. Their antisickling effect may involve not only direct binding to deoxyhemoglobin S but also modification of the erythrocyte membrane nih.govresearchgate.net. This interaction with the cell membrane could help preserve cell flexibility and prevent the rigidity that characterizes sickled cells nih.gov. By stabilizing hemoglobin and potentially altering membrane properties, these compounds address the root cause of cell sickling and its downstream consequences nih.govfrontiersin.org.

Role in Proteomics Research

Beyond its therapeutic potential, this compound serves as a research compound in the field of proteomics. Proteomics involves the large-scale study of proteins to understand their structure, function, and interactions within a biological system nih.govresearchgate.net. The use of specific chemical compounds is essential for various applications within proteomics, including the identification and characterization of protein interactions and signaling pathways nih.govbohrium.com. This compound is utilized in this context as a tool to probe complex biological systems at the protein level.

Enzyme Inhibition Studies and Metabolic Pathway Understanding

Derivatives of this compound have been synthesized and evaluated as inhibitors of specific enzymes, highlighting their potential to modulate metabolic pathways. This targeted inhibition is a cornerstone of modern drug development, offering a way to intervene in disease processes with high specificity.

Inhibition of Glycolic Acid Oxidase by Derivatives

Research into enzyme inhibition has included the study of compounds structurally related to this compound as inhibitors of glycolic acid oxidase. For instance, various 4-substituted 2,4-dioxobutanoic acid derivatives have been synthesized and shown to be potent in vitro inhibitors of this enzyme nih.gov. Glycolic acid oxidase is a key enzyme in the metabolic pathway that produces oxalate, a major component of kidney stones google.com. The inhibition of this enzyme is a therapeutic strategy for preventing and treating calcium oxalate urolithiasis google.commedchemexpress.com.

Inhibition of Bacterial Deacetylase LpxC

A significant area of research has been the development of this compound derivatives as inhibitors of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, commonly known as LpxC nih.govnih.gov. LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of Gram-negative bacteria researchgate.netpatsnap.com. Since this pathway is absent in mammals, LpxC is a highly attractive target for the development of new antibiotics specifically aimed at multidrug-resistant Gram-negative pathogens nih.govpatsnap.com.

Researchers have synthesized benzyloxyacetohydroxamic acid derivatives that potently inhibit LpxC. These inhibitors are designed to target specific regions of the enzyme, such as the uridine diphosphate (UDP) binding site nih.govfrontiersin.org. The hydroxamic acid portion of the molecule typically binds to the catalytic zinc ion in the enzyme's active site nih.gov. By appending different fragments to the this compound scaffold, scientists have developed inhibitors with low nanomolar activity and promising antibacterial effects against pathogens like E. coli nih.govfrontiersin.org.

CompoundTarget EnzymeInhibitory Activity (Ki)Antibacterial Activity (MIC)
(S)-13jEcLpxC C63A9.5 nM0.031 µg/mL (E. coli D22)
(S)-13jPaLpxC5.6 nMNot specified for this strain

This interactive table presents the inhibitory and antibacterial activity of a potent benzyloxyacetohydroxamic acid-derived LpxC inhibitor, (S)-13j, as reported in the Journal of Medicinal Chemistry (2024). nih.gov

Potential as Therapeutic Agents and Drug Development

This compound and its derivatives have emerged as compounds of interest in pharmaceutical research, serving as versatile building blocks and intermediates in the development of new therapeutic agents. nih.govgoogle.com Their unique chemical properties are being explored for a range of pharmacological applications, from inflammatory conditions to genetic blood disorders. nih.gov

This compound is utilized in medicinal chemistry as an intermediate and a structural backbone in the synthesis of novel anti-inflammatory and analgesic agents. nih.gov The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is a significant area of research, aimed at creating compounds with improved efficacy and fewer side effects than existing medications. tandfonline.comunits.it The core structure of benzoic acid derivatives is a common feature in many anti-inflammatory compounds. lookchem.com For instance, research into 5-acetamido-2-hydroxy benzoic acid derivatives, which include benzyl modifications, has been conducted to enhance selectivity for the cyclooxygenase 2 (COX-2) enzyme, a key target in inflammation and pain. tandfonline.comunits.it The analgesic and anti-inflammatory activities of various benzimidazole and benzoxazolinone derivatives containing acetic acid moieties have also been investigated, demonstrating the therapeutic potential of this structural class. lookchem.comnih.gov

Derivatives of benzoic acid are widely recognized for their antimicrobial properties, used as preservatives in food, cosmetics, and pharmaceuticals. google.comescholarship.org The antimicrobial efficacy of these derivatives is influenced by the type, number, and position of substituents on the benzene (B151609) ring. google.com Modifications to the core benzoic acid structure can enhance activity against a spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria. google.comunja.ac.id

Research into benzyl and benzoyl benzoic acid derivatives has shown improved antimicrobial activity compared to the parent compounds. unja.ac.id For example, certain substituted benzoic acid derivatives have demonstrated significant activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. unja.ac.id The addition of lipophilic groups, such as in ester or amide derivatives, can improve transport across microbial cell membranes, potentially increasing the compound's effectiveness. Studies on various phenolic acids have shown that their structure directly relates to their antimicrobial and antioxidant properties.

Minimum Inhibitory Concentration (MIC) of Select Benzoic Acid Derivatives Against Various Microorganisms
Compound/DerivativeMicroorganismMIC (μg/mL)
Benzyl Benzoic Acid Derivative (Representative Compound)Staphylococcus epidermidis0.5
C3 (Precursor Compound)Streptococcus pneumoniae ATCC 49619256
Xylopic Acid Benzyl Amide DerivativeVarious Bacteria & FungiUp to 320
Xylopic Acid Ester DerivativesVarious Bacteria & FungiUp to 160

Glycogen synthase kinase 3β (GSK-3β) and casein kinase 1δ (CK-1δ) have been identified as key therapeutic targets for neuroinflammatory and neurodegenerative disorders, including Parkinson's disease. The inhibition of these kinases is a promising strategy for developing neuroprotective agents. While direct studies on the neuroprotective activity of this compound are not prominent, its role as a versatile synthetic building block is relevant. units.it The development of complex inhibitors often relies on foundational molecules to construct the final active compound. For instance, this compound has been used in the synthesis of derivatives that were subsequently evaluated for inhibitory activity against GSK-3β and CK-1δ. units.it The inhibition of GSK-3β, in particular, has been shown to confer cytoprotective effects and may help ameliorate cell death following events like intracerebral hemorrhage. Therefore, this compound serves as a valuable tool in the design and synthesis of potential dual-kinase inhibitors aimed at treating neurodegenerative diseases. units.it

A significant area of investigation for this compound derivatives is in the treatment of sickle cell disease (SCD). google.com SCD is a genetic disorder caused by a mutation in the hemoglobin gene, leading to the polymerization of hemoglobin S (HbS) under deoxygenated conditions. This polymerization causes red blood cells to become rigid and sickle-shaped, leading to vaso-occlusion, chronic pain, and organ damage.

The in vitro activities of phenoxyacetic and this compound derivatives as antisickling agents have been specifically investigated. google.com The mechanism of such agents often involves stabilizing the oxygenated state of hemoglobin or otherwise interfering with the polymerization of deoxyhemoglobin S. Related compounds, such as amino acid benzyl esters, have also shown the ability to inhibit the sickling of red blood cells, suggesting that the benzyl group may play a role in the therapeutic effect. These findings highlight the potential of this compound derivatives as a class of compounds for developing new disease-modifying therapies for sickle cell disease. google.com

Direct research on the effects of this compound on cellular metabolism, proliferation, and differentiation is limited. However, its derivatives are utilized in the synthesis of complex molecules that are subsequently used in biological studies examining these processes. For example, a this compound derivative was an intermediate in a chemo-enzymatic synthesis of N-Glycolylneuraminic acid (Neu5Gc). The resulting Neu5Gc was tested on human cells and found to have no negative impact on cell proliferation, demonstrating the importance of such assays in the validation of synthesized biological molecules. nih.gov

Furthermore, this compound is a known reagent for creating prodrugs of compounds like methyl hydrogen fumarate, which itself is noted for its ability to inhibit the differentiation of dendritic cells. unja.ac.id In another context, this compound methyl ester is used in synthetic pathways to create compounds for HIV treatment, a field where understanding impacts on cell proliferation is critical. google.com These examples underscore the role of this compound not as a direct modulator, but as an essential synthetic tool for creating probes and potential drugs that target fundamental cellular processes.

Influence on Cellular Signaling Pathways

While this compound itself is not widely reported as a direct modulator of cellular signaling, it serves as a crucial reagent in the synthesis of compounds designed to interact with specific signaling pathways. Its chemical structure is incorporated into more complex molecules that target pathways implicated in cancer, inflammation, and neurological function.

For instance, this compound has been used in reactions to modify cyclocommunol, a natural product known to kill cancer cells by down-regulating the phosphorylation and expression of the Akt/mTOR signaling pathway. It has also been employed in the synthesis of molecules designed to study inositol triphosphate (IP3)-mediated calcium signaling, a vital pathway involved in cellular communication and function. There is also an indication from aggregated chemical data that this compound may be related to research involving the Mitogen-Activated Protein Kinase (MAPK) inflammatory signaling pathway. google.com These applications position this compound as a foundational component in the development of chemical tools and potential therapeutics that target key cellular signaling cascades.

Bioavailability and Pharmacokinetic Considerations of this compound Analogs

Detailed pharmacokinetic and bioavailability data for this compound are not extensively documented in publicly available literature. However, research on structurally related analogs, particularly derivatives of benzoic acid, provides some insights into how these types of compounds are processed in biological systems. The metabolic fate of such compounds is crucial for determining their therapeutic efficacy and potential for toxicity.

The bioavailability of benzoic acid derivatives can be influenced by modifications to their chemical structure. For instance, in-silico studies on 5-acetamido-2-hydroxy benzoic acid derivatives have been conducted to predict their oral bioavailability. Computational tools suggested that certain derivatives could possess favorable human intestinal absorption, with predicted values greater than 90% mdpi.com. The molecular weight of these analogs, which ranged from 208.21 to 271.27 Da, falls within the range that is generally considered conducive to easier transport, diffusion, and absorption compared to larger molecules mdpi.com.

In preclinical animal studies, the pharmacokinetic profiles of novel derivatives of other aromatic acids have been characterized. For example, a study on 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, a new 5-aminosalicylic acid (5-ASA) derivative, was conducted in Wistar rats. Following oral administration at a dose of 50 mg/kg, the compound reached its maximum plasma concentration in 33 minutes and demonstrated an oral bioavailability of approximately 77% mdpi.com. The elimination half-life after intravenous administration was about 0.9 hours mdpi.com. Such studies are essential in the preclinical evaluation of new chemical entities to determine their absorption, distribution, metabolism, and excretion profiles mdpi.com.

These examples from related acid derivatives illustrate the importance of pharmacokinetic evaluations. However, it is critical to note that direct extrapolation of these findings to this compound or its closer analogs should be done with caution, as small structural changes can significantly alter a compound's pharmacokinetic properties. Specific studies on this compound are required to determine its bioavailability and pharmacokinetic profile.

Toxicological Considerations of this compound and its Derivatives

The toxicological profile of this compound has not been fully investigated fishersci.com. However, information from safety data sheets and studies on structurally related compounds, such as benzoic acid and its derivatives, can provide preliminary insights into its potential hazards.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation nih.govsigmaaldrich.com.

Interactive Data Table: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Data sourced from ECHA C&L Inventory notifications nih.gov

Subchronic toxicity studies on various benzoic acid derivatives have been conducted. In one study, the oral administration of 4-chlorobenzoic acid, 4-methoxybenzoic acid, p-acetoxybenzoic acid, and 2-methoxy-5-sulfamoylbenzoic acid to rats led to various disorders, with a predominant effect on the liver and kidneys eco-vector.comrjpbr.com. Observed effects included a significant increase in urea concentration and aminotransferase activity eco-vector.comrjpbr.com. Morphological studies revealed fatty liver dystrophy and kidney damage, such as enlarged glomeruli eco-vector.comrjpbr.com. Among the tested compounds, the chlorine-containing derivative, 4-chlorobenzoic acid, demonstrated the most pronounced organotoxic effect eco-vector.com.

Interactive Data Table: Subchronic Toxicity Findings for Benzoic Acid Derivatives in Rats

CompoundHazard ClassificationKey Biochemical ChangesKey Morphological Changes
4-Chlorobenzoic acidModerately hazardous (Class III)Significant increase in urea & aminotransferase; decreased catalaseFatty liver dystrophy, diffuse proliferation of Kupffer cells, enlarged kidney glomeruli
4-Methoxybenzoic acidLow hazard (Class IV)Significant increase in urea & aminotransferase; decreased catalaseFatty liver dystrophy, diffuse proliferation of Kupffer cells, enlarged kidney glomeruli
p-Acetoxybenzoic acidLow hazard (Class IV)Increased urea & aminotransferase; decreased catalaseFatty liver dystrophy, diffuse proliferation of Kupffer cells, enlarged kidney glomeruli
2-Methoxy-5-sulfamoylbenzoic acidLow hazard (Class IV)Increased urea & aminotransferase; decreased catalaseFatty liver dystrophy, diffuse proliferation of Kupffer cells, enlarged kidney glomeruli
Data adapted from a study on subchronic oral intake in rats eco-vector.comrjpbr.com

Genotoxicity studies have been performed on related benzyl and benzoic acid derivatives. An in vitro study on benzoic acid using human peripheral blood lymphocytes showed that it significantly increased the frequency of chromosomal aberrations and sister chromatid exchanges at concentrations of 200 and 500 μg/mL nih.gov. Another study investigating benzyl derivatives found that benzyl alcohol, benzyl acetate (B1210297), and benzaldehyde showed evidence of genotoxicity in the comet assay at certain concentrations nih.gov. While these findings suggest a potential for genotoxicity within this class of compounds, a comprehensive OECD review concluded that, based on the weight of evidence from both in vitro and in vivo data, benzoic acid, its salts, and benzyl alcohol are not considered mutagenic, clastogenic, or carcinogenic oecd.org.

Applications in Advanced Materials and Catalysis Research

Utilization in Polymer Chemistry and Material Enhancement

Benzyloxyacetic acid and its derivatives are subjects of investigation in polymer science for their potential to improve the properties of various materials. wgtn.ac.nz The incorporation of the benzyloxyacetate moiety into polymer chains can enhance characteristics relevant for specialized applications such as coatings and adhesives. wgtn.ac.nz

Research has explored the creation of biodegradable polymers from difunctional phenolic compounds functionalized with groups like this compound. researchgate.net These polymers are designed to have controllable hydrolysis rates, which is a critical feature for applications in biomedical devices, drug delivery systems, and other areas where biocompatibility and controlled degradation are required. researchgate.net The synthesis of amides by reacting this compound with amines is one method used to create these functionalized molecules, which can then be polymerized. researchgate.net

Preparation of Metal Complexes and Coordination Chemistry

The carboxylate group of this compound makes it an effective ligand for coordinating with metal ions, leading to the formation of a variety of metal-organic complexes. chemscene.comresearchgate.net Its ability to link metal centers in different ways allows for the construction of diverse and extended architectural structures. chemscene.comresearchgate.net This has made it a compound of interest in the field of coordination chemistry and the development of supramolecular structures. chemscene.comresearchgate.net this compound has been successfully used as a ligand in the preparation of complexes with transition metals like copper and cobalt. chemicalbook.comanjs.edu.iqnih.gov

Diaquabis(benzyloxyacetato)copper(II) Complex

A well-documented example of a metal complex involving this ligand is diaquabis(benzyloxyacetato)copper(II). chemscene.comresearchgate.netchemicalbook.com This mononuclear complex is typically synthesized by reacting this compound with a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate, in an aqueous solution. chemscene.comchemicalbook.com The resulting blue prismatic crystals have been analyzed using single-crystal X-ray diffraction to determine their precise structure. chemscene.comresearchgate.netchemicalbook.com

In the solid state, the copper(II) ion is located on an inversion center and is coordinated to four oxygen atoms from two separate benzyloxyacetate ligands and two oxygen atoms from two water molecules. chemscene.comchemicalbook.com This arrangement results in a hexacoordinated environment around the central copper atom, displaying a distorted octahedral geometry. chemscene.comresearchgate.netchemicalbook.com A similar complex has also been synthesized with cobalt(II), forming diaquabis[2-(benzyloxy)acetato]cobalt(II), which exhibits a comparable octahedral geometry. anjs.edu.iqnih.govpnnl.gov

Table 1: Selected Crystallographic Data for Metal Complexes of this compound
Parameter[Cu(C₉H₉O₃)₂(H₂O)₂][Co(C₉H₉O₃)₂(H₂O)₂]
FormulaC₁₈H₂₂CuO₈C₁₈H₂₂CoO₈
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
Z22
R-factor0.0340.023

Data sourced from references chemscene.comchemicalbook.compnnl.gov.

Coordination Modes and Supramolecular Architectures

The benzyloxyacetate ligand demonstrates versatility in its coordination to metal centers. chemscene.comresearchgate.net In the diaquabis(benzyloxyacetato)copper(II) complex, the two benzyloxyacetate ligands exhibit a monodentate coordination mode through one of the carboxylate oxygen atoms, with a longer, weaker interaction from the second carboxylate oxygen, contributing to the distorted octahedral geometry. chemscene.comchemicalbook.com

Table 2: Selected Metal-Oxygen Bond Lengths (Å)
Bond[Cu(C₉H₉O₃)₂(H₂O)₂][Co(C₉H₉O₃)₂(H₂O)₂]
M—O (carboxylate)1.9420 (14)2.0487 (9)
M—O (carboxylate)2.2922 (14)2.1090 (9)
M—O (water)2.0157 (15)2.0873 (9)

Data sourced from references chemscene.comchemicalbook.comanjs.edu.iqnih.gov. Bond lengths are given in angstroms (Å).

Catalytic Applications of this compound-Derived Ligands

While this compound is established as a versatile building block for synthesizing various organic molecules and metal-organic complexes, the direct application of its derived ligands in catalysis is not extensively documented in current research literature. Molecular catalysis is a field where ligands play a crucial role in determining the reactivity and selectivity of a metal center. pnnl.gov Ligands are designed to tune the electronic and steric properties of the catalyst to optimize performance for specific chemical transformations. pnnl.gov Although this compound serves as a precursor in various syntheses, further investigation is required to explore the potential of its derivatives as active ligands in catalytic systems for reactions such as polymerization, hydrogenation, or carbon-carbon bond formation.

Computational Chemistry and Cheminformatics for Benzyloxyacetic Acid

Molecular Modeling and Structural Predictions

Molecular modeling of benzyloxyacetic acid focuses on understanding its three-dimensional structure and conformational flexibility. The molecule consists of a rigid phenyl group and a flexible acetic acid moiety connected by an ether linkage, allowing for several possible conformations. Computational models can predict the most stable conformations by calculating the potential energy associated with the rotation around its flexible bonds. nih.govwesleyan.edunih.gov These models are crucial for understanding how this compound and its derivatives might interact with biological targets. wesleyan.edu

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of this compound, which are fundamental to its reactivity. wesleyan.edunih.govakj.azmdpi.com These methods solve the Schrödinger equation for the molecule, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules like this compound. nih.govakj.azmdpi.com DFT calculations can accurately predict a variety of properties, including molecular geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties. chemrxiv.orgresearchgate.netrsc.org For this compound, DFT studies can elucidate the effects of the benzyl (B1604629) group on the acidity of the carboxylic acid and the reactivity of the ether oxygen. These calculations are also instrumental in understanding the reaction mechanisms involving this compound, for instance, in its synthesis or its role in chemical reactions. chemrxiv.org

Predicted Properties of this compound from DFT Calculations
PropertyCalculated ValueSignificance
pKa3.52±0.10Indicates the acidity of the carboxylic acid group. lookchem.com
Topological Polar Surface Area (TPSA)46.53 ŲRelates to the molecule's ability to permeate biological membranes. chemscene.com
LogP1.2878Represents the lipophilicity of the molecule. chemscene.com

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are computationally more intensive than DFT. mdpi.comwikipedia.org For this compound, ab initio calculations can be used to obtain benchmark data for its structural and energetic properties. They are particularly useful for studying phenomena where electron correlation effects are significant, such as in the detailed analysis of bond breaking and formation during chemical reactions. rsc.orgnih.gov For example, ab initio transition structure calculations have been mentioned in the context of related chemical systems. molaid.com

Quantum chemical calculations are pivotal in predicting the electronic properties and intrinsic chemical reactivity of this compound. akj.azmdpi.com By analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Calculated Electronic Properties and Reactivity Descriptors
DescriptorTypical Application
HOMO EnergyPredicts susceptibility to electrophilic attack.
LUMO EnergyPredicts susceptibility to nucleophilic attack.
HOMO-LUMO GapIndicates kinetic stability and electronic transitions. researchgate.net
Fukui FunctionsIdentifies the most reactive sites within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational landscape by simulating the atomic motions over time. nih.govwesleyan.edunih.gov These simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in a solvent, or when interacting with a biological macromolecule. nih.govnih.gov

By analyzing the trajectories from MD simulations, it is possible to identify the most stable and frequently occurring conformations, as well as the transitions between them. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions. For instance, the conformational flexibility of the this compound backbone can be critical for its binding to a specific protein. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for designing and optimizing new drug candidates. medcraveonline.commdpi.com These methods aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org

For this compound derivatives, SAR studies involve systematically modifying the structure of the molecule and evaluating the effect of these modifications on a specific biological activity. For example, in the context of its use as an antisickling agent, SAR studies have explored how different substituents on the phenyl ring affect its potency. nih.govacs.org

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. plos.org This method is instrumental in drug discovery for understanding ligand-protein interactions at a molecular level.

In the context of this compound and its derivatives, molecular docking studies have been particularly insightful in the field of anti-sickling agents. Research focused on designing and testing potential antisickling agents has utilized molecular docking to investigate the interactions of halogenated benzyloxy and phenoxy acids with hemoglobin. vulcanchem.comuin-malang.ac.id These studies have helped to elucidate the structure-activity relationships of these compounds. uin-malang.ac.id

A notable application of molecular docking has been in the investigation of this compound derivatives as inhibitors of sickle hemoglobin (HbS) polymerization. The primary pathogenic event in sickle cell disease is the polymerization of deoxygenated HbS. mdpi.com Molecular docking studies have been employed to understand how these derivatives bind to the hemoglobin protein.

For instance, in a study on the anti-sickling activity of various compounds, molecular docking was used to model the interaction between the ligands and the hemoglobin molecule. The docking simulations for this compound derivatives revealed key interactions within the binding pocket of the protein. These interactions often involve the carboxyl group of the this compound forming hydrogen bonds with amino acid residues in the protein, while the benzyl group engages in hydrophobic interactions.

Table 1: Example of Molecular Docking Results for a this compound Derivative

ParameterValueReference
Target ProteinSickle Hemoglobin (HbS) mdpi.com
LigandRepresentative this compound Derivative mdpi.com
Docking Score (kcal/mol)-7.5 mdpi.com
Key Interacting ResiduesPHE85, LEU88, VAL6 mdpi.com
Type of InteractionsHydrogen bonds, Hydrophobic interactions mdpi.com

Note: The data in this table is illustrative and based on findings from studies on anti-sickling agents. Specific values can vary depending on the exact derivative and the docking software used.

These computational models are crucial for rational drug design, allowing researchers to predict how modifications to the this compound scaffold might improve binding affinity and, consequently, therapeutic efficacy.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling of this compound Derivatives

The development of a successful drug candidate relies not only on its efficacy but also on its pharmacokinetic and safety profiles. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are computational methods used to assess these properties early in the drug discovery process. frontiersin.org

For this compound derivatives, in silico ADMET predictions can provide valuable insights into their potential as therapeutic agents. While extensive public data on the ADMET profile of a wide range of this compound derivatives is limited, some studies provide examples of such analyses.

One such example is the in silico pharmacokinetic profiling of 2-(benzyloxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide, a derivative of this compound. vulcanchem.com Computational predictions for this compound indicated good intestinal absorption. However, it was also predicted to be a substrate for cytochrome P450 enzymes (CYP3A4/2D6), suggesting a potential for high first-pass metabolism. vulcanchem.com Furthermore, a risk of hERG inhibition was identified. vulcanchem.com

Table 2: Predicted ADMET Properties for a this compound Derivative

ADMET PropertyPredicted Value/ClassificationMethodReference
Absorption
Caco-2 Permeability (logPapp)HighCaco-2 model vulcanchem.com
Human Intestinal Absorption85%In silico model vulcanchem.com
Distribution
Blood-Brain Barrier (BBB) PermeabilityModerateLogP-based prediction vulcanchem.com
Metabolism
CYP3A4 SubstrateYesIn silico model vulcanchem.com
CYP2D6 SubstrateYesIn silico model vulcanchem.com
Toxicity
hERG Inhibition RiskYes (IC50: 2.1 μM)In silico model vulcanchem.com

Note: This table presents predicted data for a specific derivative and should not be generalized to all this compound compounds. The tools used for these predictions include SwissADME and pkCSM. vulcanchem.com

These predictive models are essential for guiding the design of new this compound derivatives with improved pharmacokinetic profiles and reduced toxicity risks. By identifying potential liabilities early, chemists can modify the molecular structure to optimize its drug-like properties.

Cheminformatic Analysis for Privileged Substructures and Drug Design

Cheminformatics combines computational methods with chemical information to support drug discovery. One key application is the identification of "privileged substructures," which are molecular frameworks that are capable of binding to multiple protein targets.

The this compound scaffold has been identified as a privileged substructure in the context of anti-sickling agents. mdpi.comajol.info A cheminformatic analysis of a dataset of compounds with anti-sickling activity revealed that certain chemical features are consistently associated with higher potency.

This analysis, often part of a quantitative structure-activity relationship (QSAR) study, can identify key molecular descriptors that influence biological activity. ajol.info For this compound-based compounds, the presence of the benzyloxy group is a significant feature. mdpi.com

The study of privileged substructures allows for data-driven design of novel compounds. mdpi.com By understanding the structural requirements for activity, new derivatives can be designed with a higher probability of success. For example, cheminformatic analysis might suggest that specific substitutions on the benzene (B151609) ring of the this compound core could enhance its anti-sickling properties. mdpi.com

Table 3: Key Substructural Features of this compound Derivatives in Drug Design

FeatureImportance in Anti-Sickling ActivityReference
This compound coreIdentified as a key scaffold mdpi.comajol.info
Oxygen atom in the ether linkageConsidered important for potent activity mdpi.com
Benzene ringAllows for various substitutions to modulate activity mdpi.com
Carboxylic acid groupCrucial for forming key interactions with the target protein mdpi.com

This type of analysis provides a powerful tool for lead optimization. By focusing on privileged scaffolds like this compound, medicinal chemists can more efficiently explore chemical space and design new molecules with desired biological activities.

Future Perspectives and Research Directions

Exploration of Novel Biological Targets for Benzyloxyacetic Acid Derivatives

Researchers are actively investigating new biological targets for derivatives of this compound, expanding their potential therapeutic applications beyond their established roles.

One significant area of focus is the development of inhibitors for the bacterial enzyme LpxC, which is crucial for the viability of most Gram-negative bacteria. nih.gov The inhibition of lipid A biosynthesis, a key component of the bacterial outer membrane, presents a promising strategy for creating new antibiotics. nih.gov Scientists have designed and synthesized benzyloxyacetohydroxamic acid derivatives that show potent, low-nanomolar inhibitory activity against LpxC. nih.gov By modifying the this compound scaffold, for instance by introducing substituents at the α-position of the hydroxamate moiety, researchers aim to optimize these inhibitors to target the enzyme's UDP-binding pocket. nih.govacs.org Molecular docking and dynamics studies are being used to understand the structure-activity relationships and to rationalize the observed inhibitory activities. nih.gov

Beyond antibacterial agents, this compound derivatives are being explored for other therapeutic uses. Studies have investigated their potential as antisickling agents for treating sickle cell disease. lookchem.comobolibrary.org Quantitative structure-activity relationship (QSAR) studies have been employed to understand the correlation between the physicochemical properties of these derivatives and their in vitro antisickling activities. lookchem.comobolibrary.org Additionally, some derivatives have been evaluated as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.net

The versatility of the this compound scaffold allows for the synthesis of diverse libraries of compounds for biological testing. lookchem.com For example, it has been used as a building block in the synthesis of derivatives tested for antibacterial and antitumor activities. tandfonline.com

Development of Advanced Synthetic Methodologies with Enhanced Efficiency and Selectivity

The development of more efficient and selective methods for synthesizing this compound and its derivatives is a key area of ongoing research. Traditional methods often involve the use of pyrophoric bases like sodium hydride, which pose safety risks. researchgate.net

Recent advancements have focused on creating safer and more practical synthetic routes. One such method involves the reaction of chloroacetic acid with benzyl (B1604629) alcohol in the presence of powdered potassium hydroxide (B78521) (KOH), which provides a safer alternative to hazardous bases. researchgate.net Other research has explored various catalytic systems to improve yield, reaction time, and temperature conditions for related syntheses, such as that of benzyl acetate (B1210297). geniusjournals.org

Furthermore, enzymatic and biocatalytic approaches are emerging as promising alternatives. These methods utilize enzymes like ketoreductases and esterases to enhance selectivity and reduce the environmental impact of the synthesis. For instance, enzymes can be used for the di-carbonyl reduction of diketones to diols, which are then benzylated.

Researchers are also exploring novel reaction conditions and catalysts. For example, the use of microwave irradiation in conjunction with acidic ionic liquids has been shown to be effective in solvent-free synthesis. geniusjournals.org Additionally, photoredox catalysis using titania has been investigated for radical homocoupling reactions of carboxylic acids, including this compound. acs.org

These advanced methodologies aim to overcome the limitations of previous synthetic procedures, such as time-consuming and atom-inefficient protection/deprotection steps and elaborate intermediate purifications. tuwien.at

Integration of Artificial Intelligence and Machine Learning in this compound Research

In the context of this compound research, AI can be used to:

Identify Novel Biological Targets: By analyzing biological data, AI algorithms can help identify new protein targets for which this compound derivatives could be effective inhibitors.

Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of new, unsynthesized this compound derivatives, saving time and resources in the lab. researchgate.net This includes predicting a molecule's binding affinity with a target protein. researchgate.net

Optimize Molecular Design: Generative AI can design novel molecular structures based on the this compound scaffold with desired properties, such as enhanced efficacy and reduced toxicity. roche.com AI can simulate the interactions of these virtual molecules with their therapeutic targets. roche.com

Streamline Synthesis: AI can assist in retrosynthetic analysis, helping chemists devise the most efficient synthetic routes for complex this compound derivatives. nih.gov

Sustainability and Green Chemistry in Industrial Applications of this compound

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the chemical industry. epitomejournals.comecoonline.com The application of these principles to the synthesis and industrial use of this compound and its derivatives can lead to more environmentally friendly and economically viable processes. cuestionesdefisioterapia.comatbuftejoste.com.ng

Key aspects of green chemistry relevant to this compound include:

Use of Safer Solvents and Reagents: Research is focused on replacing hazardous solvents and reagents with greener alternatives. ecoonline.com For example, using water as a solvent and replacing toxic catalysts are key goals. innovareacademics.inimist.ma The synthesis of this compound using powdered KOH instead of pyrophoric bases is a step in this direction. researchgate.net

Energy Efficiency: Developing synthetic methods that can be carried out at room temperature and pressure reduces energy consumption. mdpi.com Microwave-assisted and ultrasound-assisted synthesis are being explored as energy-efficient techniques. geniusjournals.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. innovareacademics.in

Use of Renewable Feedstocks: Exploring the use of renewable starting materials is a fundamental principle of green chemistry. atbuftejoste.com.ng

Biodegradability: Designing products that are biodegradable after use minimizes their environmental impact. mdpi.com

The use of biocatalysts, such as enzymes, in the synthesis of this compound derivatives is a prime example of green chemistry in action, offering high selectivity and reduced environmental burden. cuestionesdefisioterapia.com By adopting these sustainable practices, the chemical industry can reduce its environmental footprint while producing valuable compounds like this compound. acs.org

Further Investigation into the Mechanism of Action of this compound in Biological Systems

A deeper understanding of the mechanism of action of this compound and its derivatives is crucial for the development of more effective and targeted therapies. ontosight.ai Current research aims to elucidate how these compounds interact with their biological targets at a molecular level.

For LpxC inhibitors derived from this compound, molecular docking and dynamics studies are being used to visualize how these molecules bind to the active site of the enzyme. nih.gov These studies have shown that the hydroxamic acid moiety of the inhibitors typically coordinates to the Zn²⁺ ion in the enzyme's active site. acs.org The lipophilic side chain of the molecule often occupies a hydrophobic tunnel within the enzyme. acs.org By understanding these interactions, researchers can design more potent and selective inhibitors.

In the context of antisickling agents, quantitative structure-activity relationship (QSAR) studies are helping to identify the key structural features responsible for their activity. obolibrary.org These studies have shown that the potency of phenoxy and this compound derivatives is positively correlated with the hydrophobic and electronic parameters of substituents on the benzene (B151609) ring. obolibrary.org

Further research is also needed to understand the effects of this compound on cellular metabolism and signaling pathways. ontosight.ai It is known to influence cell proliferation and differentiation, but the precise mechanisms are still under investigation. ontosight.ai Computational studies, including the use of AI and machine learning, can aid in predicting how these compounds will behave in biological systems and help to unravel their complex mechanisms of action. researchgate.net

Q & A

Basic: What experimental conditions are optimal for synthesizing coordination complexes using benzyloxyacetic acid as a ligand?

This compound (BzOAA) is commonly employed as a ligand in coordination chemistry due to its oxygen donor sites. A validated method involves reacting BzOAA with cobalt diacetate trihydrate in aqueous solution at a 1:1 molar ratio. Adjusting the pH to 6.0 with 0.1 M NaOH promotes complex formation. Slow evaporation at room temperature yields crystalline products, as demonstrated in the synthesis of diaquabis[2-(benzyloxy)acetato]cobalt(II) . Key parameters include stoichiometric control, pH optimization, and patience during crystallization (days to weeks).

Advanced: How can reaction conditions be optimized when this compound results in low yields during Mitsunobu reactions?

In Mitsunobu reactions, BzOAA may underperform compared to other carboxylic acids (e.g., 2-methoxyacetic acid). Evidence shows that steric hindrance or electronic effects might limit its reactivity. To mitigate low yields:

  • Reagent selection : Replace BzOAA with smaller acids (e.g., acetic acid) if steric bulk is detrimental.
  • Solvent optimization : Use polar aprotic solvents (e.g., THF) to enhance solubility.
  • Catalyst tuning : Adjust phosphine/azodicarboxylate ratios to improve coupling efficiency .

Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Critical techniques include:

  • Elemental analysis (CHN) : Validates purity and stoichiometry (e.g., C 50.83%, H 5.21% for Co-BzOAA complexes) .
  • X-ray crystallography : Resolves molecular and crystal structures (using SHELX software for refinement) .
  • Spectroscopy : IR and NMR to confirm functional groups and proton environments.

Advanced: What strategies are effective in resolving crystallographic data for this compound-containing compounds using SHELX software?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps:

  • Hydrogen placement : Use riding models for non-polar H atoms (C–H = 0.93–0.97 Å) and refine water H atoms via difference Fourier maps .
  • Disorder handling : Apply restraints or split positions for disordered moieties.
  • Validation tools : Leverage CHECKCIF to identify outliers in bond lengths/angles. For macromolecules, SHELXPRO interfaces with refinement pipelines .

Basic: How does pH adjustment influence the formation of metal complexes with this compound?

pH governs ligand deprotonation and metal coordination. At pH 6.0, BzOAA’s carboxylate group is fully deprotonated, enabling chelation with Co(II) ions. Lower pH (<4) risks protonation, reducing ligand availability, while higher pH (>8) may precipitate metal hydroxides. Systematic titration with NaOH or HCl is recommended to identify optimal coordination windows .

Advanced: What are the challenges in diastereoselective functionalization of this compound derivatives, and how can they be mitigated?

Diastereoselectivity in BzOAA derivatives can be compromised by competing reaction pathways. For example, during dihydroxylation, steric effects from the benzyloxy group may lead to undesired stereoisomers. Mitigation strategies include:

  • Protecting groups : Use acetonides to lock configurations post-dihydroxylation.
  • Catalyst screening : Test Sharpless or Upjohn conditions for selectivity.
  • Crystallographic validation : Confirm configurations via X-ray analysis (e.g., derivative 21 in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.